molecular formula C9H6F3NO2S B6332705 4-(Trifluoromethylsulfonyl)benzeneacetonitrile CAS No. 1405339-87-8

4-(Trifluoromethylsulfonyl)benzeneacetonitrile

Cat. No.: B6332705
CAS No.: 1405339-87-8
M. Wt: 249.21 g/mol
InChI Key: KJOXURIPIAKHIK-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)benzeneacetonitrile is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzene ring, which is further connected to an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylsulfonyl)benzeneacetonitrile typically involves the reaction of 4-(Trifluoromethyl)benzenesulfonyl chloride with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylsulfonyl)benzeneacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethylsulfonyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Triethylamine, acetonitrile, and other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, ligands, and appropriate solvents.

Major Products Formed:

  • Substituted benzene derivatives.
  • Oxidized or reduced forms of the original compound.
  • Complex organic molecules formed through coupling reactions .

Scientific Research Applications

4-(Trifluoromethylsulfonyl)benzeneacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyl)benzeneacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and ability to form stable intermediates. This property makes it a valuable reagent in various chemical reactions and potential therapeutic applications .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzene-1-sulfonyl chloride

Comparison: 4-(Trifluoromethylsulfonyl)benzeneacetonitrile is unique due to the presence of both the trifluoromethylsulfonyl and acetonitrile groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. The trifluoromethylsulfonyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[4-(trifluoromethylsulfonyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)16(14,15)8-3-1-7(2-4-8)5-6-13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOXURIPIAKHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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